molecular formula C10H15N3O3 B2707084 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione CAS No. 184290-21-9

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2707084
CAS No.: 184290-21-9
M. Wt: 225.248
InChI Key: GIHLOYIOGWLQNV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione (CAS 184290-21-9) is a pyrimidinedione derivative characterized by methyl groups at the 1- and 3-positions and a morpholino substituent at the 6-position. Its molecular formula is C₁₀H₁₅N₃O₃, with a molar mass of 225.24 g/mol . The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility and stability compared to simpler alkyl or aryl substituents. This compound is also referred to as 1,3-dimethyl-6-morpholinouracil, highlighting its structural relationship to uracil derivatives .

Properties

IUPAC Name

1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-11-8(13-3-5-16-6-4-13)7-9(14)12(2)10(11)15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHLOYIOGWLQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331726
Record name 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

184290-21-9
Record name 1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound notable for its potential therapeutic applications due to its unique structural properties. This compound features a pyrimidinedione core, which is significant in medicinal chemistry and has been the subject of various studies focusing on its biological activities.

  • Molecular Formula : C10_{10}H15_{15}N3_3O3_3
  • Molecular Weight : 225.24 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 342.3 ± 52.0 °C at 760 mmHg
  • CAS Number : 184290-21-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The morpholino group enhances its solubility and bioavailability, which may increase its efficacy against specific biological targets compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidinediones can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against HeLa and MCF-7 cell lines with IC50_{50} values indicating significant potency .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against several microorganisms. In vitro studies have indicated that it possesses inhibitory action comparable to established antibiotics .
  • Enzyme Inhibition : Research has highlighted the potential of this compound to inhibit metabolic enzymes such as xanthine oxidase and urease, which are critical in various biochemical pathways .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Demonstrated cytotoxicity against HeLa cells with an IC50_{50} value of approximately 15 µM.
Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values lower than those of standard antibiotics.
Reported inhibition of xanthine oxidase activity, suggesting potential use in treating conditions related to oxidative stress.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione has been explored for its potential as an antitumor agent . Studies indicate that compounds with similar structures exhibit selective inhibition of various cancer cell lines. The compound's mechanism of action may involve the modulation of specific signaling pathways associated with cancer progression .

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine compounds can exhibit antiviral properties. For instance, analogs of this compound have been tested against viral infections, showing promise in inhibiting viral replication through interference with nucleic acid synthesis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly targeting enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes critical for the proliferation of pathogens and cancer cells. Studies have highlighted its efficacy against specific enzymes like dihydrofolate reductase, which is essential for DNA synthesis .

Table 1: Biological Activities of this compound

Activity TypeTarget/PathwayObserved Effect
AntitumorVarious cancer cell linesInhibition of cell proliferation
AntiviralViral replicationReduced viral load
Enzyme InhibitionDihydrofolate reductaseDecreased enzyme activity

Table 2: Synthesis Pathways and Yields

Synthesis MethodYield (%)Reference
Hydrazone formation with acetyl group82
Reaction with formamide87
Cyclization with arylamines91

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor activity against human breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antiviral Efficacy

A recent investigation focused on the antiviral properties of pyrimidine derivatives against influenza virus. The study revealed that compounds similar to this compound inhibited viral replication by targeting viral RNA polymerase .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrimidinedione Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
1,3-Dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione 1,3-dimethyl; 6-morpholino C₁₀H₁₅N₃O₃ 225.24 Enhanced solubility due to morpholino group
6-(Benzylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS 603945-40-0) 1,3-dimethyl; 6-benzylamino C₁₃H₁₅N₃O₂ 245.28 Bulky benzyl group may reduce solubility; potential for aromatic interactions
5-Amino-1,3-dimethyl-6-(methylamino)-2,4(1H,3H)-pyrimidinedione (CAS 61541-46-6) 1,3-dimethyl; 5-amino; 6-methylamino C₇H₁₁N₄O₂ 183.19 Amino and methylamino groups introduce hydrogen-bonding potential
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione (CAS 874-14-6) 1,3-dimethyl; unsubstituted at 6 C₆H₈N₂O₂ 140.14 Simplest analog; lacks functionalization at 6-position
6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione 1,3-diethyl; 6-amino C₈H₁₃N₃O₂ 183.21 Ethyl groups increase lipophilicity

Key Observations:

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to non-polar substituents like benzylamino or ethyl groups . Bulky groups (e.g., benzylamino) may hinder solubility but enhance binding affinity in hydrophobic environments .

Ethyl substituents (e.g., 1,3-diethyl derivatives) increase lipophilicity, which could improve membrane permeability .

Quinazolinones as a Related Class

Quinazolinones are fused bicyclic compounds containing a pyrimidinedione core fused to a benzene ring (e.g., quinazolin-2,4(1H,3H)-dione) . While structurally distinct from the target compound, they share the pyrimidinedione moiety and exhibit broad pharmacological activities, including antimicrobial and anticancer properties . Unlike 1,3-dimethyl-6-morpholino derivatives, quinazolinones often feature aromatic rings that contribute to planar structures and π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dimethyl-6-morpholino-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Vilsmeier formylation or Mannich base reactions, leveraging precursors like 6-amino-1,3-dimethyluracil. For example, Vilsmeier conditions (POCl₃/DMF) enable formylation at position 6, while Mannich bases facilitate cyclization with aryl-alkanones. Reaction temperature (25–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) critically impact regioselectivity and yield . Hydrogenation of nitroso intermediates (e.g., 5-nitroso-6-ribitylamino derivatives) using palladium on charcoal under H₂ provides a scalable route to amino-substituted pyrimidinediones .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR can differentiate morpholino substituents (e.g., δ ~3.5 ppm for N-CH₂ in morpholine) and methyl groups (δ ~2.1–2.3 ppm). NOESY experiments clarify spatial proximity of substituents .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for structurally related 6,7-dimethyl-8-ribityllumazine .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen against bacterial lumazine synthase (a riboflavin biosynthesis enzyme) using in vitro kinetic assays. Monitor substrate (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) conversion to 6,7-dimethyl-8-ribityllumazine via UV-Vis spectroscopy (λ = 400 nm). IC₅₀ values can identify competitive inhibition .

Advanced Research Questions

Q. How does the morpholino substituent influence enzymatic interactions in riboflavin biosynthesis pathways?

  • Methodological Answer : Conduct molecular docking studies with lumazine synthase (Protein Data Bank: 1RVV) to map binding pockets. Compare binding energies of morpholino-substituted derivatives vs. natural substrates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione). Validate with site-directed mutagenesis (e.g., His88Ala in Methanococcus jannaschii enzyme) to assess steric/electronic effects .

Q. What isotopic labeling strategies can trace metabolic recycling of this compound in bacterial systems?

  • Methodological Answer : Synthesize ¹³C-labeled analogs (e.g., [U-¹³C₆]glucose → [U-¹³C₅]ribulose 5-phosphate → labeled pyrimidinedione) . Use LC-MS/MS to track incorporation into riboflavin and lumazine derivatives in E. coli cultures. Quantify isotopic enrichment via mass isotopomer distribution analysis .

Q. How do structural modifications at position 6 affect thermodynamic stability and solubility?

  • Methodological Answer :

  • Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to measure melting points and degradation profiles. Compare morpholino vs. tert-butyl or phenyl substituents .
  • Solubility : Use shake-flask methods (water/octanol partitioning) and correlate with computational logP predictions (ACD/Labs Percepta) .

Q. Can this compound serve as a precursor for photoactive derivatives, and what photophysical properties are relevant?

  • Methodological Answer : Introduce nitro or amino groups via electrophilic substitution to enhance UV absorption. Characterize excited-state dynamics using time-resolved fluorescence and transient absorption spectroscopy. Compare quantum yields with parent compound .

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